molecular formula C11H14O2 B13749376 2-Phenethyl-1,3-dioxolane CAS No. 4360-60-5

2-Phenethyl-1,3-dioxolane

Cat. No.: B13749376
CAS No.: 4360-60-5
M. Wt: 178.23 g/mol
InChI Key: LEBHHJDUAJKLKG-UHFFFAOYSA-N
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Description

2-Phenethyl-1,3-dioxolane is an organic compound with the molecular formula C10H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenethyl-1,3-dioxolane can be synthesized through the acetalization of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the ring-opening of epoxides in the presence of ketones catalyzed by graphene oxide under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound often employs similar methods to those used in laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetaldehyde or benzoic acid, while reduction can produce phenethyl alcohol .

Mechanism of Action

The mechanism by which 2-Phenethyl-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved include interactions with carbonyl compounds, leading to the formation of cyclic acetals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-dioxolane
  • 2-Methyl-2-phenethyl-1,3-dioxolane
  • 2-Benzyl-1,3-dioxolane

Uniqueness

2-Phenethyl-1,3-dioxolane is unique due to its specific phenethyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it particularly valuable in applications requiring selective protection of carbonyl groups .

Properties

CAS No.

4360-60-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11H,6-9H2

InChI Key

LEBHHJDUAJKLKG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC2=CC=CC=C2

Origin of Product

United States

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